molecular formula C11H13ClFN B15222683 (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine

Cat. No.: B15222683
M. Wt: 213.68 g/mol
InChI Key: NTZWRKGECGBOBJ-VIFPVBQESA-N
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Description

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 4-chloro-3-fluorobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions are usually mild, with temperatures ranging from room temperature to 50°C .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and other enantioselective applications .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

(2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13ClFN/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1

InChI Key

NTZWRKGECGBOBJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC(=C(C=C2)Cl)F

Canonical SMILES

C1CC(NC1)CC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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